(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-methyl-4,5-dihydro-1,3-oxazol-5-one
Description
(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-methyl-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound that features a quinoline core, a chlorophenyl group, and an oxazolone ring
Properties
IUPAC Name |
(4E)-4-[[2-(4-chlorophenyl)sulfanyl-8-methylquinolin-3-yl]methylidene]-2-methyl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2S/c1-12-4-3-5-14-10-15(11-18-21(25)26-13(2)23-18)20(24-19(12)14)27-17-8-6-16(22)7-9-17/h3-11H,1-2H3/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZHZSYTVSLULI-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)SC3=CC=C(C=C3)Cl)C=C4C(=O)OC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)SC3=CC=C(C=C3)Cl)/C=C/4\C(=O)OC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-methyl-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated precursor reacts with a thiol derivative.
Formation of the Oxazolone Ring: The oxazolone ring can be formed via cyclization reactions involving amino acids or their derivatives under acidic or basic conditions.
Final Coupling Reaction: The final step involves coupling the quinoline derivative with the oxazolone derivative under appropriate conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-methyl-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the oxazolone ring to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amines.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-methyl-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Material Science: It is explored for use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-methyl-4,5-dihydro-1,3-oxazol-5-one involves:
Molecular Targets: The compound targets topoisomerase enzymes, which are crucial for DNA replication and transcription.
Pathways Involved: By inhibiting topoisomerase, the compound induces DNA damage and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-methyl-4,5-dihydro-1,3-oxazol-5-one: is similar to other quinoline derivatives like:
Uniqueness
Unique Structural Features: The presence of both a quinoline core and an oxazolone ring makes this compound unique compared to other quinoline derivatives.
Distinct Applications: Its potential use in OLEDs and as an anti-cancer agent highlights its versatility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
